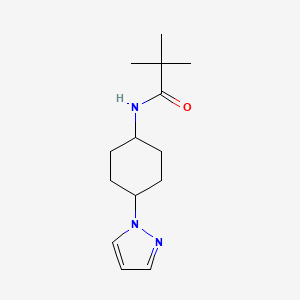

N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms at adjacent positions .

Molecular Structure Analysis

The molecular structure of a pyrazole compound consists of a five-membered ring with three carbon atoms and two nitrogen atoms . The specific molecular structure of “this compound” is not detailed in the available resources.Chemical Reactions Analysis

Pyrazole compounds are known to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving “this compound” are not detailed in the available resources.Physical and Chemical Properties Analysis

Pyrazole compounds are generally soluble in water and other polar solvents . The specific physical and chemical properties of “this compound” are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen

1. DNA Interaction and Gene Expression Modulation

Pyrrole-imidazole (PI) polyamides, including N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide, have shown promise in binding specifically to DNA sequences. They modulate gene expression by binding to the minor groove of DNA without causing denaturation. These polyamides have potential applications in gene silencing and could be valuable tools for controlling gene transcription (Sasaki et al., 2016).

2. Therapeutic Potential in Renal Diseases

Research has demonstrated the potential of PI polyamides in treating renal diseases. In a study involving salt-induced hypertensive nephrosclerosis in Dahl salt-sensitive rats, targeted PI polyamide significantly reduced glomerulosclerosis and interstitial fibrosis without side effects. This suggests its potential as a therapeutic agent for progressive renal diseases (Matsuda et al., 2011).

3. Enhancing Cellular Uptake for Biomedical Research

Modifications in the structure of PI polyamides, like incorporating aryl groups, have been shown to enhance cellular uptake and biological activity. These adjustments have potential implications for the development of molecular probes or therapeutic agents targeting specific DNA sequences, improving their intracellular concentration and effectiveness (Meier et al., 2012).

4. Application in Cystic Fibrosis Therapy

In cystic fibrosis therapy, certain derivatives of this compound have been explored for their ability to correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. These studies indicate potential applications in the development of treatments for cystic fibrosis (Yu et al., 2008).

5. Potential in Antimycobacterial Activity

Research has shown that substituted isosteres of pyridine- and pyrazinecarboxylic acids, which include compounds related to this compound, possess antimycobacterial activity. These compounds could be key in the development of new treatments against Mycobacterium tuberculosis (Gezginci et al., 1998).

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its specific structure and properties. It’s important to handle all chemical compounds with appropriate safety measures. The specific safety and hazard information for “N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide” is not detailed in the available resources .

Zukünftige Richtungen

Pyrazole compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are frequently used as scaffolds in the synthesis of bioactive chemicals, indicating their potential for future research and development in various fields of science .

Eigenschaften

IUPAC Name |

2,2-dimethyl-N-(4-pyrazol-1-ylcyclohexyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O/c1-14(2,3)13(18)16-11-5-7-12(8-6-11)17-10-4-9-15-17/h4,9-12H,5-8H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXJDRRXWNVVSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1CCC(CC1)N2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2929629.png)

![2-(4-ethylphenyl)-N-(2-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2929631.png)

![1-[2-[2-(4-Ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2929640.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2929645.png)

![2,4-dichloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide](/img/structure/B2929646.png)

![4H-Thieno[3,4-c]pyran-4,6(7H)-dione](/img/structure/B2929650.png)